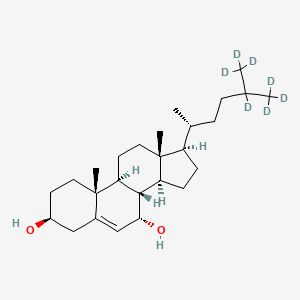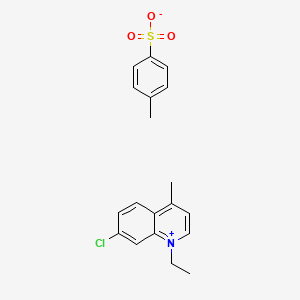
7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate: is a chemical compound with the molecular formula C12H13ClN.C7H7O3S and a molecular weight of 377.9 g/mol . This compound is known for its unique structure, which includes a quinolinium core substituted with chloro, ethyl, and methyl groups, paired with a methylbenzenesulfonate anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate typically involves the alkylation of 7-chloro-4-methylquinoline with ethyl iodide in the presence of a base, followed by the reaction with methylbenzenesulfonic acid . The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity . The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinolinium derivatives.
Reduction: Reduction reactions can target the quinolinium core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chloro group in the quinolinium ring can be substituted by nucleophiles such as amines or thiols, forming various substituted quinolinium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of quinolinium N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinolinium compounds with various functional groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: In biological research, it serves as a model compound for studying the interactions of quinolinium derivatives with biological macromolecules.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate involves its interaction with cellular components such as DNA and proteins. The quinolinium core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to antimicrobial and antimalarial effects .
相似化合物的比较
7-Chloro-4-methylquinoline: Shares the quinoline core but lacks the ethyl and sulfonate groups.
1-Ethyl-4-methylquinolinium iodide: Similar structure but with iodide as the counterion.
4-Methylquinolinium derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of substituents and the presence of the methylbenzenesulfonate anion, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
70714-80-6 |
|---|---|
分子式 |
C19H20ClNO3S |
分子量 |
377.9 g/mol |
IUPAC 名称 |
7-chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13ClN.C7H8O3S/c1-3-14-7-6-9(2)11-5-4-10(13)8-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
SWDCPEYCWOLTDT-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=C(C=C1)C)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


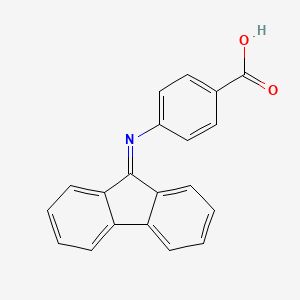


![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
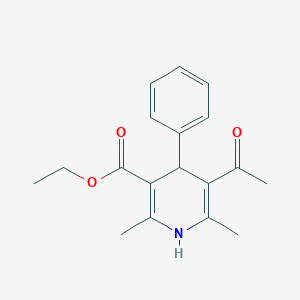
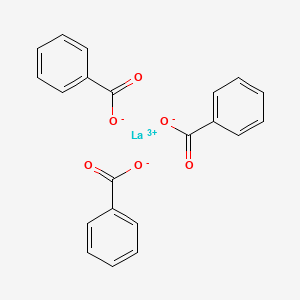
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)

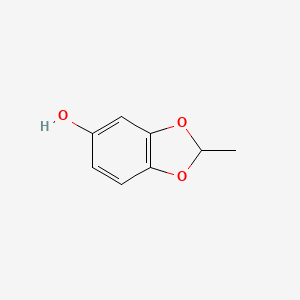
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
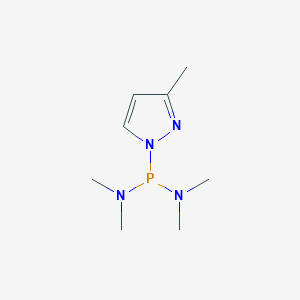
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
